molecular formula C11H20O2 B1423541 3-Ethoxyspiro[3.5]nonan-1-ol CAS No. 1354951-03-3

3-Ethoxyspiro[3.5]nonan-1-ol

Cat. No. B1423541
M. Wt: 184.27 g/mol
InChI Key: XNSLECDIDNVTEC-UHFFFAOYSA-N
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Description

3-Ethoxyspiro[3.5]nonan-1-ol is a chemical compound with the molecular formula C11H20O2 . It has a molecular weight of 184.28 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 3-Ethoxyspiro[3.5]nonan-1-ol is 1S/C11H20O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h9-10,12H,2-8H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Ethoxyspiro[3.5]nonan-1-ol is a liquid at room temperature .

Scientific Research Applications

1. Use in Diels–Alder Reactions

3-Ethoxyspiro[3.5]nonan-1-ol has been utilized in the synthesis of chiral auxiliaries for Diels–Alder reactions. These chiral auxiliaries have demonstrated excellent diastereo- and regiocontrol, as well as endo selectivity, in the BCl3-catalyzed Diels–Alder reaction with various dienes. Additionally, these adducts can be readily cleaved by saponification, allowing for the recovery and reuse of the auxiliary (Lait, Parvez, & Keay, 2003).

2. Role in Ether Formation

This compound has been involved in studies exploring proximity effects in acid and base-catalyzed ether formation. In particular, the research highlights unusual reactions involving nucleophilic addition to an unactivated olefinic bond and electrophilic addition catalyzed by weak acids, demonstrating the compound's utility in understanding complex chemical reactions (Grob & Katayama, 1977).

3. Reactivity with Vinyl Ethers and Enamines

Another study investigated the reaction of derivatives of 3-Ethoxyspiro[3.5]nonan-1-ol with ethyl vinyl ether and enamines, leading to the formation of various spirophosphoranes and pentaoxyspirophosphoranes. These findings provide insights into the mechanisms of these reactions and the potential applications of these compounds in synthetic chemistry (Laurenço & Burgada, 1976).

4. Synthesis of Spiro Dilactones

The compound has also been used in the efficient synthesis of triazole-containing spiro dilactones. This process involved preparing derivatives from 3-ethoxycarbonyltetrahydrofuran-2-ones and converting them into multifunctional triazole-containing spiro dilactones, highlighting its versatility in organic synthesis (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

3-ethoxyspiro[3.5]nonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSLECDIDNVTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304970
Record name Spiro[3.5]nonan-1-ol, 3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyspiro[3.5]nonan-1-ol

CAS RN

1354951-03-3
Record name Spiro[3.5]nonan-1-ol, 3-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]nonan-1-ol, 3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxyspiro[3.5]nonan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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